Bismethomyl thioether

Description

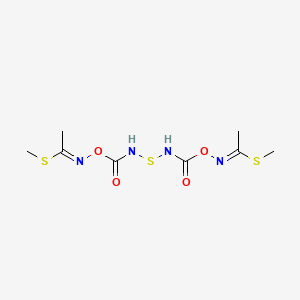

Structure

3D Structure

Properties

Molecular Formula |

C8H14N4O4S3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

methyl (1E)-N-[[[(E)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylcarbamoyloxy]ethanimidothioate |

InChI |

InChI=1S/C8H14N4O4S3/c1-5(17-3)9-15-7(13)11-19-12-8(14)16-10-6(2)18-4/h1-4H3,(H,11,13)(H,12,14)/b9-5+,10-6+ |

InChI Key |

BAKXBZPQTXCKRR-NXZHAISVSA-N |

SMILES |

CC(=NOC(=O)NSNC(=O)ON=C(C)SC)SC |

Isomeric SMILES |

C/C(=N\OC(=O)NSNC(=O)O/N=C(/SC)\C)/SC |

Canonical SMILES |

CC(=NOC(=O)NSNC(=O)ON=C(C)SC)SC |

Origin of Product |

United States |

Historical Perspectives and Chemical Genesis

The development of Bismethomyl thioether emerged from a concerted effort in pesticide chemistry to enhance the safety and selectivity of carbamate (B1207046) insecticides. vulcanchem.com Scientists discovered that creating a dimer of the insecticide Methomyl (B1676398), linked by a sulfur atom, resulted in a compound with a more favorable toxicological profile. vulcanchem.compatsnap.com This innovation was part of a broader exploration into sulfur-containing carbamate derivatives aimed at creating more effective and less hazardous agricultural treatments. vulcanchem.com

The compound was concurrently developed by Union Carbide and Ciba-Geigy in 1977 and subsequently introduced to the market in 1984. patsnap.comrayfull.netrayfull.net The chemical synthesis is a notable example of creating a biscarbamate structure; it involves linking two molecules of methomyl via a thioether chain, a process that significantly reduces the compound's acute toxicity to approximately one-tenth of its parent compound, Methomyl. patsnap.com The primary synthesis route involves the reaction of methomyl with sulfur dichloride. guidechem.com

Contemporary Significance in Chemical Research and Development

In modern chemical and agricultural science, Bismethomyl thioether is recognized as a high-efficiency, broad-spectrum insecticide with systemic and stomach action. patsnap.com Its primary application is in the control of major Lepidoptera (moth and butterfly larvae) and Coleoptera (beetle) pests that affect crops such as cotton, soybeans, and corn. vulcanchem.comrayfull.netrayfull.net It is effective against all larval stages and also functions as an ovicide, preventing the hatching of pest eggs. haz-map.comsvrkgdc.ac.in

The biochemical mechanism of action is a key area of research. Like other carbamate (B1207046) insecticides, Bismethomyl thioether functions as an inhibitor of the enzyme acetylcholinesterase (AChE). vulcanchem.com AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting this enzyme, the compound causes an accumulation of acetylcholine at the nerve synapses, leading to overstimulation, paralysis, and ultimately the death of the target insect. vulcanchem.com Research has also focused on its structure-activity relationship, where the sulfur bridge is a key modification that alters its metabolic fate and enhances its selective toxicity compared to Methomyl (B1676398).

Structural Framework and Nomenclature

Precursor Chemistry and Starting Material Considerations

The foundation of Bismethomyl thioether synthesis lies in the selection and reaction of its primary precursors.

Role of Methomyl and its Derivatives in Thiodicarb Synthesis

Methomyl, a carbamate insecticide in its own right, serves as the principal building block for Thiodicarb. patsnap.comepa.gov The structure of Thiodicarb consists of two methomyl molecules linked by a thioether bridge. patsnap.comvulcanchem.com This structural relationship underscores the critical role of methomyl as the primary starting material. The synthesis is essentially a dimerization of methomyl facilitated by a sulfur-donating reagent. vulcanchem.com In the process, methomyl (O-(1-methylthioethylimino)-N-methylcarbamate) reacts to form the larger Thiodicarb molecule. researchgate.net The degradation of Thiodicarb can also reverse this process, yielding methomyl. epa.govinchem.orginchem.org

Application of Sulfur Dichloride in Thioether Bridge Formation

The formation of the characteristic thioether bridge in Bismethomyl thioether is accomplished using sulfur dichloride (SCl₂). researchgate.netgoogle.com This reagent acts as the sulfur source, reacting with two equivalents of methomyl to create the S-S linkage. researchgate.netgoogle.com The reaction is typically carried out in the presence of a base, such as pyridine, which facilitates the reaction. patsnap.comresearchgate.net The controlled addition of sulfur dichloride is crucial for achieving high yields and minimizing the formation of byproducts. google.com

Optimized Reaction Conditions and Catalytic Systems

To ensure an efficient and high-purity synthesis of Bismethomyl thioether, specific reaction conditions and catalytic systems are employed.

Solvent Selection and Reaction Environment Engineering

The choice of solvent is critical in the synthesis of Thiodicarb. Pyridine is often the preferred solvent for the reaction between methomyl and sulfur dichloride. patsnap.comgoogle.com Dichloromethane (B109758) is another solvent mentioned in the literature for this synthesis. inchem.orgnih.gov The solubility of Thiodicarb varies across different solvents, with higher solubility in dichloromethane compared to acetone (B3395972), methanol, and xylene, which influences the choice of solvent for both the reaction and subsequent purification steps. google.com The reaction is conducted under a closed system to control the environment and prevent the escape of volatile reagents. patsnap.comgoogle.com The pH of the reaction mixture is also a consideration, with a pH between 5 and 6 being noted as important in some procedures. epa.gov

Temperature and Pressure Influence on Reaction Kinetics

Temperature plays a significant role in the kinetics of the Thiodicarb synthesis. libretexts.orgcerritos.edu The reaction is often initiated at a low temperature, for instance, between -5°C and 5°C, during the initial addition of sulfur dichloride. patsnap.comgoogle.com The temperature is then gradually increased to a range of 15-25°C for the remainder of the reaction and a holding period to ensure completion. patsnap.comgoogle.com This temperature control helps to manage the reaction rate, improve selectivity, and reduce the formation of unwanted byproducts. google.com Increasing the temperature generally increases the rate of reaction by increasing the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. libretexts.orgcerritos.edusparkl.me While specific pressure conditions are not extensively detailed, the reaction is carried out in a sealed vessel, implying that pressure changes may occur during the reaction. patsnap.comgoogle.com

Role of Crown Ethers and Other Additives in Synthesis

To enhance the efficiency and purity of the Thiodicarb synthesis, certain additives and catalysts are utilized. Notably, 18-crown-6 (B118740) has been employed as a catalyst in the reaction. google.comgoogle.com Crown ethers are known to be effective in catalysis and can improve reaction selectivity and product purity by facilitating the reaction at low temperatures. google.comnih.gov The use of 18-crown-6 as a catalyst can lead to higher yields compared to the uncatalyzed reaction. google.com Other substances, such as chlorine gas, have also been introduced during the reaction, which can further improve the yield and purity of the final product. patsnap.comgoogle.com

Interactive Data Table: Optimized Reaction Parameters for Thiodicarb Synthesis

| Parameter | Value/Condition | Source |

| Precursor | Methomyl | google.com, patsnap.com |

| Sulfur Source | Sulfur Dichloride | google.com, researchgate.net |

| Solvent | Pyridine | google.com, patsnap.com |

| Catalyst | 18-crown-6 | google.com, google.com |

| Initial Temperature | -5°C to 5°C | google.com, patsnap.com |

| Reaction Temperature | 15°C to 25°C | google.com, patsnap.com |

| Reaction Time | 4 to 6 hours | google.com, google.com |

| Additive | Chlorine Gas | google.com, patsnap.com |

Table of Compound Names

| Common Name | Systematic Name |

| Bismethomyl thioether | Thiodicarb |

| Methomyl | S-methyl N-((methylcarbamoyl)oxy)thioacetimidate |

| Sulfur Dichloride | Sulfur dichloride |

| Pyridine | Pyridine |

| Dichloromethane | Dichloromethane |

| 18-crown-6 | 1,4,7,10,13,16-Hexaoxacyclooctadecane |

| Chlorine Gas | Dichlorine |

Advanced Synthetic Strategies and Novel Approaches

Recent research has moved beyond traditional synthetic routes, exploring more refined and efficient methods for the creation of thioether linkages, which are directly applicable to the synthesis of bismethomyl thioether.

Stereoselective Synthesis of Thioether Linkages

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for bioactive molecules. Several methods have been developed for the stereoselective formation of thioether bonds.

One notable approach involves the use of isothiouronium salts as deoxasulfenylating agents, enabling a stereoselective, thiol-free synthesis of thioethers from alcohols. nih.gov This method is scalable and demonstrates a broad tolerance for various functional groups. nih.gov The reaction typically proceeds via an S\textsubscript{N}2-type mechanism, resulting in an inversion of configuration at the stereocenter. nih.gov For instance, the diastereoselective thioetherification of an allylic substrate using a specific isothiouronium salt can yield the desired thioether as a single diastereomer. nih.gov

Another advanced strategy is the electrochemical synthesis of allylic thioethers. This method allows for the regio- and stereoselective cross-coupling of allylic iodides with disulfides under transition-metal-free and oxidant-free conditions. acs.org The process is promoted by electricity and offers a sustainable approach to forming C–S bonds. acs.org Radical scavenger experiments and cyclic voltammetry data support a single-electron transfer radical pathway for this transformation. acs.org

Furthermore, the asymmetric synthesis of tertiary thioethers has been achieved through the stereoselective attack of a sulfur-centered nucleophile on a substituted carbon center. beilstein-journals.org For example, the Mitsunobu reaction, when applied to tertiary alcohols, can proceed with inversion of configuration to yield enantiomerically enriched thioethers. beilstein-journals.org A modified approach utilizes phosphinites and a benzoquinone derivative as an oxidizing agent to achieve S\textsubscript{N}2 substitution with high stereospecificity. beilstein-journals.org

Table 1: Comparison of Stereoselective Thioether Synthesis Methods

| Method | Key Reagents/Conditions | Stereochemical Outcome | Key Advantages |

|---|---|---|---|

| Isothiouronium Salts | Isothiouronium salts, alcohols | Inversion of configuration (S\textsubscript{N}2) | Thiol-free, scalable, broad functional group tolerance nih.gov |

| Electrochemical Synthesis | Allylic iodides, disulfides, electricity | Regio- and stereoselective | Transition-metal-free, oxidant-free, sustainable acs.org |

| Asymmetric Tertiary Thioether Synthesis | Tertiary alcohols, thiols, Mitsunobu conditions or phosphinites/benzoquinone | Inversion of configuration | Access to highly hindered and enantiomerically pure thioethers beilstein-journals.org |

Exploration of Alternative Thioether Formation Reactions

To circumvent the issues associated with traditional thiol-based syntheses, such as their strong odor and propensity for oxidation, several alternative methods for thioether formation have been developed.

Thiol-free synthesis using xanthates as sulfur surrogates presents a viable alternative. mdpi.comresearchgate.net These reactions can be performed under transition-metal-free and base-free conditions, offering a broad substrate scope and good functional group tolerance. researchgate.net The use of potassium xanthate (ROCS\textsubscript{2}K) as a thiol surrogate in the presence of alkyl or aryl halides allows for the generation of various thioethers. mdpi.comresearchgate.net

Transition-metal-catalyzed cross-coupling reactions represent a general and versatile strategy for synthesizing aryl-substituted thioethers. thieme-connect.comthieme-connect.de Palladium-catalyzed reactions, in particular, have been extensively developed. thieme-connect.de For instance, the coupling of aryl (pseudo)halides with thiols or their surrogates can be effectively catalyzed by palladium complexes, often with high efficiency and selectivity. thieme-connect.comthieme-connect.de The choice of ligand and reaction conditions is crucial for the success of these couplings, especially when dealing with less reactive aryl chlorides. thieme-connect.com

Dehydrative thioetherification of alcohols with thiols catalyzed by transition metals is another significant advancement. chemrevlett.com Catalysts based on nickel, zirconium, and bismuth have been shown to be effective. chemrevlett.com For example, nickel nanoparticles can catalyze the dehydrative C–S coupling of alcohols with thiols under ambient conditions. chemrevlett.com These methods often avoid the need for strong acidic conditions and high temperatures, thus improving functional group tolerance. chemrevlett.com

Table 2: Overview of Alternative Thioether Formation Reactions

| Reaction Type | Catalyst/Reagent System | Substrates | Key Features |

|---|---|---|---|

| Xanthate-based Synthesis | Potassium xanthate (ROCS\textsubscript{2}K) | Alkyl/Aryl halides | Thiol-free, odorless, low toxicity of reagents mdpi.comresearchgate.net |

| Palladium-Catalyzed Cross-Coupling | Pd complexes (e.g., Pd(PPh\textsubscript{3})\textsubscript{4}) | Aryl (pseudo)halides, thiols | General for aryl thioethers, high efficiency thieme-connect.comthieme-connect.de |

| Dehydrative Thioetherification | Ni nanoparticles, ZrCl\textsubscript{4}, Bi(OTf)\textsubscript{3} | Alcohols, thiols | Avoids strong acids and high temperatures, improved functional group tolerance chemrevlett.com |

Purification and Characterization of Synthetic Products (excluding basic identification data)

The purification and detailed characterization of synthetic thioethers like bismethomyl thioether are essential to ensure their purity and to elucidate their structural features beyond basic identification.

Advanced purification techniques are often necessary to isolate the target thioether from complex reaction mixtures. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for the purification of thioether-containing compounds, especially in the context of peptide synthesis where thioether linkages may be incorporated. nih.gov The use of a gradient of solvents, such as water and acetonitrile (B52724) with trifluoroacetic acid, allows for the separation of the desired product from impurities. nih.gov For the removal of specific contaminants, such as residual thiols, specialized methods have been developed. One such method involves contacting the contaminated thioether solution with an inert support material impregnated with a silver compound (e.g., silver oxide), which selectively reacts with the thiol impurities. google.com

In terms of characterization, while standard techniques like NMR and mass spectrometry provide fundamental structural information, more advanced analyses can offer deeper insights. For example, in stereoselective synthesis, the determination of enantiomeric excess or diastereomeric ratio is crucial. This is often achieved using chiral chromatography or by derivatization with a chiral agent followed by NMR analysis.

Furthermore, the study of the product's behavior under specific conditions can be revealing. For instance, the lability of thioethers to metabolic oxidation is a known characteristic. nih.gov Exposing the purified thioether to controlled oxidation conditions, such as with hydrogen peroxide, and analyzing the resulting sulfoxide (B87167) product by mass spectrometry can provide information about its potential metabolic fate and stability. nih.gov

Hydrolytic Degradation Mechanisms

Hydrolysis is a key abiotic degradation pathway for bismethomyl thioether. The rate and products of this process are significantly influenced by the pH of the aqueous medium.

The hydrolysis of bismethomyl thioether proceeds through the cleavage of the N-S-N skeleton. epa.gov This bond, which links the two methomyl units, is a primary site of chemical attack in aqueous solutions. vulcanchem.com The breakdown of this linkage is a critical step in the degradation of the parent molecule, leading to the formation of simpler, more stable compounds. epa.gov

The stability of bismethomyl thioether in water is highly dependent on pH. nih.gov The rate of hydrolysis accelerates significantly under alkaline conditions. nih.govepa.gov Studies have shown that the compound is relatively stable under neutral to acidic conditions but degrades rapidly at a high pH. epa.govepa.gov For instance, at 25°C, the hydrolysis half-life has been reported as 78 days at pH 5, 32 days at pH 7, and only 12 hours at pH 9. guidechem.com Another study measured half-lives of 8.6 days at pH 3 and 0.9 days at pH 9, while observing only about 3% degradation over 9 days at pH 6. epa.govepa.gov This indicates that the hydrolytic degradation is much faster in alkaline environments. epa.gov

Table 1: Hydrolysis Half-Life of Bismethomyl Thioether at Various pH Levels

| pH | Temperature (°C) | Half-Life | Reference |

|---|---|---|---|

| 3 | 25 | 8.6 days | epa.govepa.gov |

| 5 | Not Specified | 78 days | guidechem.com |

| 6 | 25 | >9 days (3% degradation) | epa.govepa.gov |

| 7 | Not Specified | 32 days | guidechem.com |

This table presents data from multiple sources; slight variations may exist due to different experimental conditions.

Across all pH levels, the principal hydrolytic product of bismethomyl thioether is methomyl. epa.govepa.gov The degradation of the parent compound essentially results in exposure to methomyl. regulations.govepa.govrayfull.com Methomyl itself is stable under acidic and neutral conditions (pH 3 and 6). epa.govwww.gov.br However, under alkaline conditions (pH 9), methomyl undergoes further hydrolysis to form methomyl oxime. epa.govepa.govwww.gov.br

Photochemical Transformation Mechanisms

Sunlight is another significant factor in the degradation of bismethomyl thioether, particularly in aqueous systems.

Bismethomyl thioether is susceptible to direct photolysis by sunlight because it contains chromophores that absorb light at wavelengths greater than 290 nm. nih.govguidechem.com This process contributes to its degradation in clear, shallow waters. epa.gov The rate of photolysis can be influenced by sensitizers. In one study, the photolysis half-life in aqueous solution without a sensitizer (B1316253) was estimated to be about 81 days. epa.gov When a sensitizer like acetone was added, the half-life decreased significantly to approximately 19 days. epa.govepa.gov Another study reported an aqueous photolysis half-life of 8 days. guidechem.com

The major product identified from the photolysis of bismethomyl thioether is methomyl. epa.gov Other photoproducts that have been identified include methomyl sulfoxide, methomyl oxime, and methomyl sulfoxide oxime. epa.gov A minor photolysis product, a monosulfoxide of the parent compound, has also been noted. epa.gov

An in-depth analysis of the chemical reactivity and transformation mechanisms of Bismethomyl thioether reveals a complex interplay of photochemical, electrochemical, and radical-mediated processes. This article explores the influence of irradiation on reaction rates, oxidative and reductive transformations, and the compound's interactions with metal ions.

Biochemical Mechanisms of Action at the Molecular Level

Carbamoylation of Enzymatic Active Sites

The fundamental mechanism by which bismethomyl thioether and other carbamates inhibit acetylcholinesterase is through the carbamoylation of the serine residue within the enzyme's active site. researchgate.netscielo.br This process effectively blocks the enzyme's ability to hydrolyze its natural substrate, acetylcholine (B1216132). up.pt

Inhibition of Acetylcholinesterase Activity (AChE)

Bismethomyl thioether acts as an inhibitor of acetylcholinesterase (AChE). vulcanchem.com This enzyme's primary role is to break down the neurotransmitter acetylcholine, a process essential for terminating nerve signals at cholinergic synapses. up.pt By inhibiting AChE, bismethomyl thioether causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the target organism. vulcanchem.com

The inhibition process involves the carbamate (B1207046) acting as a substrate for AChE. The enzyme's active site serine attacks the carbamate, forming a carbamoylated enzyme intermediate. researchgate.netnih.gov This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal breakdown of acetylcholine. nih.gov This slow rate of decarbamoylation is the basis for the inhibitory effect. nih.gov

Table 1: Comparison of Cholinesterase Inhibition by Carbamates

| Inhibitor | Target Enzyme | Inhibition Type | Key Feature | Reference |

| Bismethomyl thioether | Acetylcholinesterase (AChE) | Pseudo-irreversible | Requires metabolic activation | vulcanchem.com |

| Rivastigmine | AChE and Butyrylcholinesterase (BChE) | Pseudo-irreversible | Crosses the blood-brain barrier | mdpi.com |

| Phenothiazine carbamates | AChE | Pseudo-irreversible | Reversible inhibition of BChE | acs.org |

Molecular Interactions within the Active Site Architecture

The interaction between carbamates and the active site of acetylcholinesterase is a complex process governed by various molecular forces. The active site of AChE is a narrow gorge, approximately 20 Å deep, containing a catalytic triad (B1167595) of amino acids: serine, histidine, and glutamate. nih.govmdpi.com

Computational docking studies have revealed that the binding of carbamates within the AChE active site is stabilized by several types of interactions:

Hydrogen Bonding: Hydrogen bonds can form between the carbamate and key amino acid residues in the active site, such as serine and histidine. rsc.org

π-π Stacking: Aromatic rings in the carbamate structure can engage in π-π stacking interactions with aromatic residues like tryptophan and tyrosine in the active site. researchgate.net

Hydrophobic Interactions: Non-polar parts of the carbamate molecule can interact with hydrophobic pockets within the active site. rsc.org

Alkyl-π Interactions: These interactions can also contribute to the stability of the enzyme-inhibitor complex. researchgate.net

These interactions correctly orient the carbamate within the active site, facilitating the nucleophilic attack by the serine residue and subsequent carbamoylation. mdpi.com

Reversibility of Enzyme Inhibition

The inhibition of acetylcholinesterase by carbamates like bismethomyl thioether is considered pseudo-irreversible. researchgate.netmdpi.com This is because the carbamoylated enzyme can be slowly hydrolyzed to regenerate the active enzyme. researchgate.net The rate of this decarbamoylation is significantly slower than the rate of carbamoylation, leading to a prolonged but not permanent inhibition of the enzyme. nih.govmdpi.com

The stability of the carbamoylated enzyme, and thus the duration of inhibition, is influenced by the chemical structure of the carbamate. nih.gov While the bond is covalent, it is susceptible to hydrolysis, which allows for the eventual recovery of enzyme activity. scielo.br This contrasts with organophosphate inhibitors, which typically form a more stable, essentially irreversible bond with the enzyme. up.pt

Role of Metabolic Activation in Biochemical Effect

A crucial aspect of bismethomyl thioether's mechanism of action is its in-vivo conversion to a more potent anticholinesterase agent.

Conversion to Methomyl (B1676398) as the Active Species

Bismethomyl thioether itself is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is largely attributed to its metabolic conversion to methomyl. vulcanchem.com This biotransformation is a critical step for its insecticidal activity. The molecule of bismethomyl thioether is essentially two methomyl units linked by a sulfur atom. vulcanchem.com It is believed that enzymatic processes in the target organism cleave this sulfur bridge, releasing methomyl, which is a more potent inhibitor of AChE.

Biochemical Specificity and Comparative Enzymology

The metabolic activation of bismethomyl thioether to methomyl can contribute to its selective toxicity. The enzymes responsible for this conversion may vary in their presence and activity across different species. This can lead to differences in the rate of methomyl formation and, consequently, variations in toxicity between target pests and non-target organisms.

Influence of Synergists on Biochemical Pathways

Synergists can significantly alter the biochemical pathways affecting Bismethomyl thioether by inhibiting the natural detoxification mechanisms within an organism. This inhibition leads to an increased concentration and prolonged activity of the primary compound at its target site.

Modulation of Detoxifying Enzyme Systems (e.g., Carboxylesterases, Cytochrome P450)

The metabolic fate of xenobiotics, including carbamate compounds like Bismethomyl thioether, is heavily reliant on detoxifying enzyme systems. The primary families involved in this process are Carboxylesterases (CES) and Cytochrome P450 monooxygenases (P450s). nih.govnih.govnih.gov Synergists function by inhibiting these enzymes, thereby preventing the breakdown of the active compound and enhancing its efficacy. nih.gov

Carboxylesterases are crucial in the hydrolysis of esters, carbamates, and thioesters. nih.gov Bismethomyl thioether, containing both carbamate and thioether functionalities, is a potential substrate for these enzymes. nih.govvulcanchem.com Inhibition of CES would slow the degradation of Bismethomyl thioether, leading to higher bioavailability and more potent action at the target acetylcholinesterase enzyme. Certain drugs that inhibit CES have been shown to increase the systemic response to co-administered agents that are CES substrates. pharmacytimes.com

Cytochrome P450 enzymes are another major pathway for detoxification, often acting on a wide array of foreign compounds. nih.gov The thioether group in Bismethomyl thioether can be a target for oxidation by P450s, potentially leading to less active metabolites. vulcanchem.com Synergists like Piperonyl Butoxide (PBO) are known inhibitors of P450 activity. nih.gov By blocking this metabolic route, PBO can increase the half-life and potency of a compound like Bismethomyl thioether. Research on the saffron bulb mite (Rhizoglyphus robini) has demonstrated the effectiveness of various synergists in inhibiting these detoxifying enzymes, as detailed in the table below. nih.gov

Table 1: Effect of Synergists on Detoxifying Enzyme Activity

This table summarizes research findings on the inhibition of key detoxifying enzymes by specific synergists. nih.gov

| Synergist | Target Enzyme | Maximum Inhibition (%) | Time to Max. Inhibition (hours) |

|---|---|---|---|

| Piperonyl Butoxide (PBO) | Cytochrome P450 | 30% | 24 |

| Triphenyl Phosphate (TPP) | Esterase | 38.5% | 24 |

| Diethyl Maleate (DEM) | Glutathione S-Transferase (GST) | 59.9% | 48 |

The regulation of CES and P450 expression can be linked, with some of the same nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), influencing both enzyme families. nih.gov This co-regulation implies that exposure to certain compounds could simultaneously affect multiple pathways of Bismethomyl thioether metabolism.

Intermolecular Interactions Enhancing Biochemical Efficacy

At the molecular level, non-covalent intermolecular interactions are fundamental to the efficacy of a biochemical compound. For thioether-containing molecules like Bismethomyl thioether, these interactions can stabilize the compound's binding to its target enzyme, acetylcholinesterase, thereby enhancing its inhibitory effect.

Studies on other thioether-containing molecules have highlighted several key types of interactions:

Hydrogen Bonds: Thioethers can act as hydrogen bond acceptors. Research on the adduct of formamide (B127407) and dimethyl sulfide (B99878) has shown the formation of a primary N-H···S hydrogen bond. nih.gov In the context of Bismethomyl thioether interacting with its target protein, similar hydrogen bonds could form between the sulfur atoms and amino acid residues with hydrogen-donating side chains (e.g., serine, tyrosine).

Van der Waals Forces: These forces, particularly London dispersion forces, are significant in the binding of molecules within protein pockets. The structure of thioether-linked dimers can be stabilized by van der Waals interactions between adjacent molecular groups. arxiv.org

π-Interactions: The molecular structure surrounding the thioether linkage may involve aromatic or pseudo-aromatic systems. Interactions involving the π-orbitals of these systems with corresponding structures in the protein's active site can contribute to binding affinity. arxiv.org

The collective effect of these weak interactions—including hydrogen bonds, van der Waals forces, and dipole-dipole interactions—can lead to a strong and specific association between Bismethomyl thioether and its biological target, which is crucial for its biochemical action. arxiv.orgarxiv.orgtheochem.nl The specific arrangement of atoms in the Bismethomyl thioether molecule, particularly the thioether bridge, influences its ability to form these stabilizing interactions. vulcanchem.com

Interactions with Other Biological Macromolecules (e.g., proteins, lipids)

Interactions with Proteins: Bismethomyl thioether may bind non-covalently to various proteins in an organism. Serum albumins, for instance, are common transport proteins that bind to a wide range of small molecules, affecting their bioavailability and transport to target tissues. The nature of these interactions would be governed by the same forces that dictate binding to its target enzyme, including hydrophobic interactions and hydrogen bonding. nih.gov Furthermore, Bismethomyl thioether is a substrate for metabolic enzymes like carboxylesterases and cytochrome P450s, representing another key class of protein interactions. nih.govnih.gov A specific S-adenosyl-L-methionine:thioether S-methyltransferase has been identified that methylates thioethers, suggesting a potential metabolic pathway involving specific protein-substrate interactions for compounds like Bismethomyl thioether. nih.gov

Interactions with Lipids: As a molecule with both polar (carbamate) and nonpolar (methyl and thioether groups) regions, Bismethomyl thioether will interact with lipids, which are the primary components of cell membranes. The lipid environment of a cell membrane can significantly influence the function and interaction of membrane-bound proteins. mdpi.com The partitioning of Bismethomyl thioether into lipid membranes can affect its local concentration near membrane-associated enzymes like acetylcholinesterase. The specific interactions between a molecule and membrane lipids can depend on the lipid composition (e.g., cholesterol content) and the physical state of the membrane (e.g., liquid-ordered vs. liquid-disordered phases). mdpi.com These protein-lipid interactions are often temperature-sensitive, with changes in temperature potentially altering the binding affinity of small molecules to membrane proteins. rsc.org

Environmental Degradation Pathways and Chemical Fate in Abiotic and Biotic Systems

Abiotic Degradation in Environmental Compartments

Abiotic degradation involves the breakdown of Bismethomyl thioether through non-biological processes, primarily hydrolysis, photolysis, and atmospheric oxidation.

Hydrolysis in Aqueous Media (pH dependence)

The stability of Bismethomyl thioether in aqueous environments is significantly influenced by pH. As a carbamate (B1207046) insecticide, it is known to be unstable under alkaline conditions. guidechem.com While specific hydrolysis data for Bismethomyl thioether is limited in readily available literature, the general behavior of similar carbamate and thioether-containing compounds suggests that the rate of hydrolysis increases with pH. vulcanchem.comnih.gov Under acidic conditions, the N-terminal amino group of related structures can become protonated, which can inhibit intramolecular reactions and preserve the thioether structure. nih.gov Conversely, at neutral to alkaline pH, base-dependent nucleophilic attack is more likely, leading to the cleavage of the molecule. nih.gov The presence of the thioether linkage suggests that hydrolysis could lead to the formation of methomyl (B1676398) as a degradation product. vulcanchem.com

Photolytic Degradation in Air and Water

Bismethomyl thioether is susceptible to degradation by sunlight. guidechem.com The molecule contains chromophores, which are parts of the molecule that absorb light, at wavelengths greater than 290 nm. guidechem.com This absorption of ultraviolet (UV) radiation can lead to the breakdown of the chemical structure, a process known as photolysis. guidechem.comvulcanchem.com Photolytic degradation can occur both in the atmosphere and in water. The specific products of Bismethomyl thioether photolysis are not extensively detailed in the available research, but this pathway is a recognized route for its environmental dissipation.

Atmospheric Transformation via Hydroxyl Radical Reactions

In the atmosphere, Bismethomyl thioether is expected to be degraded primarily through reactions with photochemically-produced hydroxyl radicals (•OH). guidechem.com These highly reactive radicals are often referred to as the "detergent of the atmosphere" due to their role in oxidizing a wide range of trace gases. niwa.co.nz The estimated atmospheric half-life for the reaction of vapor-phase Bismethomyl thioether with hydroxyl radicals is approximately 9.7 hours. guidechem.com This relatively short half-life suggests that atmospheric transformation is a significant degradation pathway. The reaction of hydroxyl radicals with thioethers typically involves the oxidation of the sulfur atom. nih.gov

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of Bismethomyl thioether by living organisms, including microorganisms, plants, and animals.

Microbial Degradation Pathways in Soil

Microbial activity plays a key role in the degradation of Bismethomyl thioether in soil. vulcanchem.com It has been reported to degrade rapidly in aerobic soil, with a half-life of 1.5 days in sandy loam soil, indicating that biodegradation is a major environmental fate process. guidechem.com Microorganisms in the soil utilize the compound as a source of carbon and other nutrients, breaking it down through enzymatic processes. mdpi.com The degradation of similar carbamate pesticides in soil has been shown to involve hydrolysis and oxidation reactions catalyzed by microbial enzymes. While the specific microbial pathways for Bismethomyl thioether are not fully elucidated, the general process involves the cleavage of the carbamate and thioether bonds, leading to less complex molecules. vulcanchem.com

Biochemical Transformations in Plants and Animals (focused on chemical pathways)

In plants and animals, Bismethomyl thioether undergoes metabolic transformations that can alter its toxicological properties. vulcanchem.com A primary metabolic pathway for thioether-containing compounds is oxidation, where the thioether group is converted to a sulfoxide (B87167) and subsequently to a sulfone. vulcanchem.com In rats, metabolic studies with radiolabeled thiodicarb (B1682804), a closely related compound, showed that the major routes of elimination were through expiration as carbon dioxide and acetonitrile (B52724), and through urination. guidechem.com This indicates that the molecule is extensively metabolized. The major urinary metabolite was identified as a labile, unknown compound, highlighting the complexity of its biochemical transformation. guidechem.com These metabolic processes generally aim to increase the water solubility of the compound, facilitating its excretion from the organism.

Formation and Fate of Primary Degradation Products and Metabolites

The degradation of Bismethomyl thioether, also known as thiodicarb, leads to the formation of several key products. The primary and most significant degradation pathway involves its breakdown into methomyl. inchem.orgsvrkgdc.ac.in

Bismethomyl thioether readily degrades to methomyl under most environmental conditions. guidechem.com This hydrolysis can be catalyzed by both acidic and alkaline conditions. inchem.orgsvrkgdc.ac.in Once formed, methomyl undergoes further degradation.

The primary degradation products of methomyl resulting from both abiotic and biotic processes are methomyl oxime, acetonitrile, and ultimately, carbon dioxide. nih.govinchem.org The conversion of methomyl to its oxime can occur through hydrolysis, particularly in alkaline conditions. nih.govwww.gov.br Methomyl oxime can then be converted to acetonitrile. inchem.orgmdpi.com This conversion is a key step in the breakdown of the molecule. mdpi.com Finally, acetonitrile can be mineralized to carbon dioxide. inchem.orgmdpi.com

The degradation of methomyl can be summarized in the following table:

| Precursor | Degradation Product | Process |

| Bismethomyl thioether | Methomyl | Hydrolysis inchem.orgsvrkgdc.ac.in |

| Methomyl | Methomyl Oxime | Hydrolysis nih.govwww.gov.br |

| Methomyl Oxime | Acetonitrile | Rearrangement inchem.orgmdpi.com |

| Acetonitrile | Carbon Dioxide | Mineralization inchem.orgmdpi.com |

This table provides a simplified overview of the primary degradation pathway.

In addition to the primary degradation pathway, several minor metabolites of Bismethomyl thioether and its primary degradant, methomyl, have been identified. These include methomyl methylol, methomyl sulfoxide, and acetamide. inchem.org

The formation of methomyl methylol has been noted as an intermediate in the degradation of methomyl. mdpi.comresearchgate.net In rats, methomyl was observed to be converted to several unstable intermediates including methomyl methylol and methomyl sulfoxide. nih.gov The sulfoxidation of thioether compounds like methomyl to form methomyl sulfoxide is a known metabolic pathway, often driven by enzymes such as cytochrome P450. nih.govnih.gov

Acetamide is another minor metabolite that can be formed from the degradation of Bismethomyl thioether. inchem.org Studies have shown that a small percentage of Bismethomyl thioether can be converted to acetamide. inchem.orgguidechem.com

A summary of these minor metabolites and their precursors is presented below:

| Precursor | Minor Metabolite |

| Methomyl | Methomyl methylol mdpi.comresearchgate.net |

| Methomyl | Methomyl sulfoxide nih.govnih.gov |

| Bismethomyl thioether | Acetamide inchem.orgguidechem.com |

The fate of Bismethomyl thioether and its degradation products in the environment is also influenced by their interaction with environmental components. While specific studies on the conjugation and binding of Bismethomyl thioether are limited, the behavior of its primary degradant, methomyl, provides some insight. After application, methomyl residues can be incorporated into natural plant components. inchem.org In animal metabolism, the S-methyl group of methomyl can be displaced by glutathione, leading to the formation of a mercapturic acid derivative which is then excreted. inchem.org This suggests a pathway where metabolites can conjugate with biological molecules.

Formation of Minor Metabolites (e.g., methomyl methylol, methomyl sulfoxide, acetamide)

Sorption and Desorption Dynamics in Environmental Matrices

The movement and availability of Bismethomyl thioether and its degradants in the environment are governed by sorption and desorption processes in soil and sediment. Bismethomyl thioether itself is reported to have a moderate potential to adsorb to suspended solids and sediment. guidechem.com

However, its primary and more mobile degradation product, methomyl, generally exhibits a low to moderate capacity for sorption to soil. nih.gov This low sorption potential, coupled with its high water solubility, suggests that methomyl has the potential for mobility in the soil profile. nih.govwikipedia.org The extent of sorption is influenced by soil type and organic matter content. nih.gov The dynamics of sorption and desorption are crucial in determining the concentration of these compounds in the soil solution and their potential for leaching into groundwater. The interplay between a compound's properties and the characteristics of the soil matrix dictates its environmental mobility. mdpi.comfrontiersin.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlational Analysis of Molecular Structure and Biochemical Effect

The relationship between the molecular framework of bismethomyl thioether and its insecticidal efficacy is a subject of detailed scientific investigation. The specific arrangement of atoms and functional groups dictates its potency and selectivity.

While specific research on the stereoisomers of bismethomyl thioether itself is limited, the significance of stereochemistry can be inferred from its metabolites. Bismethomyl thioether possesses two oxime-type (C=N) double bonds, creating the potential for geometric isomers (E/Z). The spatial arrangement of substituents around these bonds can significantly influence how the molecule fits into the active site of the acetylcholinesterase enzyme.

Metabolic studies have shown that thiodicarb (B1682804) is converted to its monomer, methomyl (B1676398). inchem.org Further research in monkeys revealed that syn-methomyl can undergo isomerization to anti-methomyl in vivo. nih.gov This observation underscores the potential role of stereoisomerism in the biological activity and metabolic pathways of thiodicarb and related compounds. The orientation of substituents on the molecule is a critical factor, as demonstrated in QSAR studies of other carbamates, where a parameter for substituent orientation was necessary to accurately model the interaction with acetylcholinesterase. uchile.cl Different isomers may exhibit varied affinities for the enzyme's binding pocket, thereby affecting their inhibitory potency.

The biochemical activity of bismethomyl thioether is profoundly influenced by its key functional groups: the two carbamate (B1207046) moieties (-O-CO-NH-) and the central thioether bridge (-S-).

The carbamate groups are essential for its mechanism of action, as they are responsible for carbamylating the serine hydroxyl group in the AChE active site, which blocks its normal function. nih.gov The core structure of bismethomyl thioether consists of two methomyl units linked by a sulfur atom. inchem.org This thioether linkage is a critical modification compared to the simpler methomyl. It alters the compound's physical properties and metabolic breakdown. inchem.org

Metabolism of bismethomyl thioether in rats involves degradation to methomyl and other unstable intermediates like methomyl oxime and methomyl sulfoxide (B87167). inchem.org These are further broken down into acetonitrile (B52724) and carbon dioxide. A small fraction of acetonitrile can be degraded to acetamide, a metabolite of toxicological interest. inchem.orgepa.gov The oxidation of the thioether group to sulfoxide and subsequently to sulfone can also occur, potentially altering the toxicological properties of the molecule. The introduction and modification of such functional groups can significantly affect a compound's toxicity and biological activity. nih.gov

The following table summarizes the key functional groups and metabolites of bismethomyl thioether and their biochemical relevance.

Table 1: Key Functional Groups and Metabolites of Bismethomyl Thioether| Functional Group / Metabolite | Chemical Structure Fragment | Role in Biochemical Activity | Citation |

|---|---|---|---|

| Carbamate | -O-C(=O)NHCH₃ | Essential for inhibiting acetylcholinesterase by carbamylating the active site. | nih.gov |

| Thioether Bridge | -N-S-N- | Links two methomyl units, influencing metabolic stability and properties compared to the monomer. | inchem.org |

| Methomyl | CH₃C(=NOH)SCH₃ | Primary active metabolite to which thiodicarb degrades. | inchem.org |

| Methomyl Sulfoxide | CH₃C(=NOH)S(=O)CH₃ | An oxidation product of methomyl, indicating a metabolic pathway that can alter activity. | inchem.org |

| Acetonitrile | CH₃CN | A major degradation product eliminated from the body. | inchem.org |

| Acetamide | CH₃CONH₂ | A minor metabolite formed from acetonitrile; noted for its toxicological profile. | inchem.orgepa.gov |

Stereochemical Influences on Molecular Recognition and Enzyme Binding

Development and Application of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that mathematically correlate the chemical structure of compounds with their biological activity. plos.org These models are vital for predicting the efficacy of new chemical entities and for understanding the mechanisms of interaction. uchile.cl

QSAR models have been successfully developed for carbamate insecticides to predict their in vivo activity. nih.govresearchgate.net These models use various molecular descriptors—such as topological, thermodynamic, and electronic indices—to build a quantitative relationship with insecticidal potency. nih.govresearchgate.net

For a set of carbamate insecticides, a QSAR model was developed that showed good predictability with a squared correlation coefficient (r²) of 0.838 for the training set and 0.788 for the test set, indicating acceptable prediction accuracy. nih.govresearchgate.net Another 2D-QSAR study on carbamate-based AChE inhibitors identified three key molecular descriptors that correlate with biological activity: the Connolly accessible area (a measure of molecular surface area), E_LUMO (energy of the lowest unoccupied molecular orbital), and the percentage of hydrogen atoms. plos.org The resulting model demonstrated high statistical significance (R² = 0.81) and predictive power (R²_Test set = 0.82). plos.org Such models can be used to screen virtual libraries of compounds and prioritize the synthesis of novel, potent insecticides. plos.orgnih.gov

Table 2: Examples of Descriptors Used in QSAR Models for Carbamate Insecticides

| QSAR Model Type | Key Molecular Descriptors | Model Predictability (Correlation Coefficient) | Investigated Activity | Citation |

|---|---|---|---|---|

| 2D-QSAR | Connolly Accessible Area, E_LUMO, Hydrogen % | R² = 0.81, R²_Test set = 0.82 | Anti-acetylcholinesterase activity (pIC₅₀) | plos.org |

| 2D-QSAR | Topological, Spatial, Thermodynamic, E-state indices | r² = 0.838, r²_Test set = 0.788 | In vivo insecticidal activity (LD₅₀) | nih.govresearchgate.net |

HQSAR models use "molecular holograms" (fragment fingerprints) to generate statistically robust models. mdpi.com For a series of AChE inhibitors, HQSAR not only produced models with high predictive power (q² up to 0.787) but also generated contribution maps. mdpi.com These maps visually highlight which structural fragments are associated with an increase or decrease in potency, guiding the design of more active compounds. mdpi.com Similarly, a GQSAR model developed for AChE inhibitors identified that the presence of rings and hydroxyl groups tended to increase inhibitory activity, while certain electronegative substitutions were detrimental. researchgate.netvlifesciences.com This fragment-based approach allows for the creation of combinatorial libraries of new compounds with predicted high activity. vlifesciences.comnih.gov

To validate the relationships suggested by QSAR models, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. mdpi.commdpi.com These methods provide a three-dimensional view of the interaction between the inhibitor and its enzyme target.

Molecular docking studies have been performed for thiodicarb and other carbamates with the AChE enzyme. nih.govmdpi.comacs.org These simulations place the ligand into the enzyme's active site to predict its binding conformation and affinity. Docking studies can confirm that the molecule fits within the active site gorge and can identify key interactions with specific amino acid residues, such as those in the catalytic triad (B1167595) (e.g., Serine) or the peripheral anionic site (e.g., Tryptophan). nih.govuniroma1.it For instance, a docking study identified a potential inhibitor that formed a crucial hydrogen bond with the catalytic serine residue of AChE. nih.gov

Following docking, MD simulations can be run to assess the stability of the predicted ligand-enzyme complex over time. nih.govmdpi.com Stable interactions and consistent ligand positioning throughout the simulation provide strong computational validation for the proposed binding mode and support the QSAR model's predictions. nih.govacs.org

Design Principles for Derivatives and Analogues with Modified Activities

Synthetic Exploration of Thioether-Containing Analogues

The synthesis of thioether-containing analogues is a key strategy for exploring the chemical space around a lead compound like Bismethomyl thioether. The central thioether linkage in Bismethomyl thioether is a critical determinant of its biological activity, and modifications to this and surrounding moieties can lead to significant changes in efficacy and selectivity. vulcanchem.com

Research into thioether-containing compounds has revealed several important design considerations. For instance, in the development of other bioactive molecules, the substitution of disulfide bonds with more stable thioether bridges has been shown to improve stability without drastically altering the compound's conformation and, consequently, its biological activity. nih.gov This principle of enhancing stability while maintaining or improving activity is a cornerstone of synthetic exploration.

Synthetic strategies for creating diverse thioether analogues are well-established. Convergent synthesis routes are often preferred as they allow for the late-stage introduction of various substituents, facilitating the rapid generation of a library of related compounds for SAR studies. semanticscholar.org For example, a common approach involves the reaction of a suitable precursor with a variety of alkyl or aryl thiols to generate a range of thioether derivatives. semanticscholar.org

The exploration of different thioether-containing analogues allows researchers to probe the effects of various structural modifications. Key areas of synthetic exploration include:

Modification of the thioether bridge: Altering the length and flexibility of the sulfur-containing linker can influence how the molecule interacts with its biological target.

Substitution on the carbamate moieties: Introducing different functional groups on the parts of the molecule derived from methomyl can affect properties like lipophilicity and electronic distribution, which in turn impact activity.

The findings from these synthetic explorations are often compiled into tables to systematically compare the structures of the synthesized analogues with their measured biological activities.

Table 1: Exemplary Synthetic Analogues and Their Relative Activities

| Compound ID | Structural Modification | Relative Activity (%) |

|---|---|---|

| Bismethomyl thioether (Parent) | -S- bridge | 100 |

| Analogue 1 | -S-S- bridge (disulfide) | 85 |

| Analogue 2 | -CH2-S- bridge | 95 |

| Analogue 3 | -S-CH2-S- bridge | 110 |

| Analogue 4 | Terminal methyl group replaced with ethyl | 70 |

This table is a representative example based on general SAR principles and does not reflect actual experimental data for Bismethomyl thioether.

Rational Design Based on Mechanistic Insights

Rational design leverages a deep understanding of the target and the mechanism of action to create derivatives with improved properties. jocpr.com For Bismethomyl thioether, which acts as an acetylcholinesterase (AChE) inhibitor, rational design focuses on optimizing the interaction with the active site of this enzyme. vulcanchem.com

QSAR models are a important component of rational design. wikipedia.org These models establish a mathematical relationship between the physicochemical properties or structural features of a series of compounds and their biological activity. wikipedia.orgbiolscigroup.us By identifying the key molecular descriptors that correlate with activity, researchers can predict the efficacy of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. wikipedia.orgdovepress.com

Key molecular descriptors often considered in QSAR studies for enzyme inhibitors include:

Electronic properties: Parameters such as electrostatic potential and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the compound's reactivity and ability to form key interactions with the target.

Steric properties: Molecular volume and shape descriptors determine how well the compound fits into the binding site of the target enzyme.

Hydrophobicity: The partition coefficient (logP) influences the compound's ability to cross biological membranes and reach its target.

Mechanistic studies reveal that the binding of carbamate insecticides to AChE involves the carbamoylation of a serine residue in the enzyme's active site. Rational design strategies can therefore focus on modifying the Bismethomyl thioether structure to enhance this interaction. For example, altering the electronic properties of the carbamate group can facilitate the carbamoylation step, leading to more potent inhibition.

The insights gained from mechanistic and QSAR studies guide the design of new analogues with specific, desired modifications.

Table 2: Mechanistically-Designed Analogues and Predicted Affinity

| Compound ID | Design Rationale | Predicted AChE Affinity (QSAR Score) |

|---|---|---|

| Bismethomyl thioether (Parent) | Baseline | 8.5 |

| Analogue 5 | Increased electrophilicity of carbamate carbonyl | 9.2 |

| Analogue 6 | Optimized fit in hydrophobic pocket of AChE | 9.5 |

| Analogue 7 | Reduced steric hindrance near the thioether link | 8.9 |

| Analogue 8 | Introduction of a hydrogen bond donor | 9.1 |

This table is a representative example based on rational design principles and does not reflect actual experimental data for Bismethomyl thioether.

By combining synthetic exploration with rational, mechanism-based design, researchers can efficiently develop novel derivatives of Bismethomyl thioether with modified and potentially enhanced biological activities.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for separating complex mixtures, allowing for the isolation of Bismethomyl thioether and its related compounds from environmental and biological matrices prior to detection.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile or thermally labile compounds like Bismethomyl thioether. Reverse-phase (RP) HPLC is commonly utilized for the separation of this compound. sielc.com A typical HPLC method for Thiodicarb (B1682804) (Bismethomyl thioether) can be performed on a C18 or Newcrom R1 column. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid or formic acid, the latter being compatible with mass spectrometry detection. sielc.com

For the analysis of its primary degradant, methomyl (B1676398), HPLC coupled with ultraviolet (UV) detection is a common approach. ufu.br However, due to potential interference from complex sample matrices at the low wavelengths used for carbamate (B1207046) detection, more selective detectors are often necessary. ufu.br Post-column derivatization with fluorescence detection is another sensitive option for determining N-methylcarbamates like methomyl. nih.gov

Table 1: Example HPLC Conditions for Thiodicarb (Bismethomyl thioether) Analysis This table is interactive. Use the filters to view specific data.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |

| Notes | For Mass Spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid. | sielc.com |

| Application | Suitable for quantitative analysis, impurity isolation, and pharmacokinetic studies. | sielc.com |

While Bismethomyl thioether itself is not suitable for direct Gas Chromatography (GC) due to its thermal instability, GC is a powerful tool for analyzing its more volatile degradation products. researchgate.net A common strategy for methomyl analysis involves a derivatization step where methomyl is hydrolyzed to its oxime, S-methyl-N-hydroxythioacetimidate. inchem.orgregulations.gov This more stable and volatile derivative can then be analyzed by GC. inchem.orgregulations.gov

This GC method often employs a programmed-temperature run and a sulfur-specific detector, such as a microcoulometric sulfur detector or a flame photometric detector (FPD), to enhance selectivity and sensitivity. inchem.orgregulations.gov The limit of detection for this type of method can be as low as 0.02 ppm. regulations.gov GC coupled with mass spectrometry (GC-MS) is also widely used due to the high selectivity provided by the mass spectrometer, which is crucial when dealing with potentially interfering co-contaminants. nih.gov It is important to note that some thioethers are unstable and can degrade during storage in sorbent tubes, necessitating analysis at low temperatures and within a limited timeframe. nih.gov

Table 2: GC-based Analytical Strategy for Methomyl (Degradation Product of Bismethomyl thioether) This table is interactive. Use the filters to view specific data.

| Step | Description | Detection System | Reference |

|---|---|---|---|

| Sample Preparation | Solvent extraction (e.g., with ethyl acetate) followed by clean-up. | N/A | inchem.org |

| Derivatization | Base hydrolysis of methomyl to its volatile oxime derivative (S-methyl-N-hydroxythioacetimidate). | N/A | inchem.orgregulations.gov |

| Analysis | Programmed-temperature gas chromatography of the oxime derivative. | Microcoulometric Sulfur Detector or Flame Photometric Detector (Sulfur Mode). | inchem.orgregulations.gov |

| Quantification | Comparison of peak areas to those of known standards. | N/A | inchem.org |

High-Performance Liquid Chromatography (HPLC) coupled with Detection Systems

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of Bismethomyl thioether, providing definitive structural information and highly sensitive quantification.

The combination of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for pesticide residue analysis. ufu.brmdpi.com This technique offers superior sensitivity and selectivity, allowing for the detection of trace quantities of Bismethomyl thioether and its metabolites in complex matrices like food, water, and biological tissues. nih.goveuropa.eu

LC-MS/MS separates compounds using HPLC, after which they are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. nih.gov In tandem MS, a specific parent ion corresponding to the target analyte is selected, fragmented, and a resulting characteristic product ion is monitored. This multiple reaction monitoring (MRM) process provides exceptional specificity and reduces matrix interference. lcms.cz The technique has been successfully applied to identify thioether metabolites and their adduction sites on proteins, which is critical for toxicological studies. nih.gov Studies on the fragmentation mechanisms of thioether bonds during LC-MS/MS analysis provide valuable information for identifying unknown metabolites of Bismethomyl thioether. researchgate.net

Isotopic labeling is a powerful technique used to trace the metabolic fate and degradation pathways of compounds like Bismethomyl thioether. fao.org In these studies, an atom in the molecule is replaced with its isotope, which can be either stable (e.g., ¹³C, ²H) or radioactive (e.g., ¹⁴C). fao.org

Studies using [¹⁴C]methomyl in rats and livestock have demonstrated that the compound is extensively metabolized. fao.org The radiolabel allows researchers to track the distribution of the pesticide's components throughout the organism, revealing that the carbon from the methomyl structure is incorporated into natural endogenous products such as carbon dioxide, fatty acids, and lactose. fao.org Such studies are fundamental for understanding absorption, distribution, metabolism, and excretion (ADME) profiles. fao.org Stable-labeled isotopes are also frequently used as ideal internal standards in quantitative MS analysis, as they behave almost identically to the analyte during sample preparation and analysis, correcting for any matrix effects or variations in instrument response. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Electrochemical and Biosensor-Based Methodologies

Electrochemical and biosensor-based methods offer rapid, cost-effective, and often portable alternatives to traditional chromatographic techniques for the detection of Bismethomyl thioether and its degradant, methomyl.

Electrochemical sensors can directly detect electroactive pesticides. mdpi.com For methomyl, sensors have been developed using glassy carbon electrodes modified with nanomaterials, such as silver-iron(III) oxide (Ag-Fe₃O₄) composites. e3s-conferences.orgresearchgate.net The detection is typically performed using voltammetric techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), where the current generated from the reduction or oxidation of methomyl at the electrode surface is proportional to its concentration. ufu.brmdpi.comresearchgate.net These sensors have demonstrated good sensitivity, with detection limits in the micromolar range. researchgate.net

Biosensors for carbamate pesticides are most commonly based on the inhibition of the enzyme acetylcholinesterase (AChE), the primary target of this insecticide class. nih.govmdpi.comscirp.org In this format, AChE is immobilized on a transducer. In the absence of the pesticide, the enzyme hydrolyzes its substrate (e.g., acetylthiocholine), a reaction that can be monitored by the transducer. benthamopen.com When Bismethomyl thioether or methomyl is present, it inhibits the enzyme, causing a decrease in the signal that is proportional to the pesticide concentration. nih.govbenthamopen.com These biosensors can be highly sensitive, with detection limits for methomyl reported in the nanomolar range. mdpi.combenthamopen.com Other enzymes, such as laccase, have also been employed in biosensors for methomyl detection. mdpi.com

Table 3: Performance of Selected Sensor Methodologies for Methomyl Detection This table is interactive. Use the filters to view specific data.

| Sensor Type | Methodology | Key Features | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Electrochemical Sensor | Ag-Fe₃O₄ modified glassy carbon electrode | Direct detection via Cyclic Voltammetry (CV). | 2.97×10⁻⁵ mol·L⁻¹ | researchgate.net |

| Electrochemical Sensor | Polished silver solid amalgam electrode (p-AgSAE) | Direct detection via Square Wave Voltammetry (SWV). | 1.00×10⁻⁷ mol·L⁻¹ | ufu.br |

| Enzyme Biosensor | Acetylcholinesterase (AChE) Inhibition | Enzyme immobilization via photopolymerization. | 2 nM | mdpi.combenthamopen.com |

| Enzyme Biosensor | Laccase Inhibition | Detection of carbamate pesticides. | Not specified for methomyl | mdpi.com |

| Photothermal Biosensor | AChE Inhibition | Optimized enzyme substrate and buffer. | Not specified for methomyl | nih.gov |

Voltammetric Studies for Electrochemical Behavior

Voltammetric techniques are powerful tools for investigating the redox behavior of electroactive compounds like Bismethomyl thioether. Studies have employed methods such as cyclic voltammetry (CV) and differential pulse adsorptive stripping voltammetry (DPAdSV) to elucidate its electrochemical characteristics, particularly at modified electrode surfaces.

Research using carbon nanotube paste electrodes (CNTPE) has shown that Bismethomyl thioether exhibits a distinct electrochemical response. researchgate.netsrce.hr The mechanism typically involves an initial adsorptive accumulation of the molecule onto the electrode surface, followed by an irreversible reduction process. The optimal electrochemical signal is generally achieved in an acidic medium, with studies identifying a pH of 4.0 as ideal for analysis. srce.hr The use of DPAdSV enhances sensitivity by combining a preconcentration step (adsorption) with a highly sensitive potential sweep, allowing for the detection of the compound at very low concentrations. researchgate.netsrce.hr

Table 1: Voltammetric Determination of Bismethomyl Thioether (as Thiodicarb)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Technique | Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) | Working Electrode: Carbon Nanotube Paste Electrode (CNTPE) | researchgate.netsrce.hr |

| Supporting Electrolyte | Universal Buffer | Optimal pH 4.0 | srce.hr |

| Linear Concentration Range | 10⁻¹⁰ to 10⁻⁵ M | - | srce.hr |

| Limit of Detection (LOD) | 1.07 x 10⁻⁷ M | Accumulation Potential: -0.6 V; Accumulation Time: 70 s | researchgate.netsrce.hr |

Enzyme-Based Biosensors for Analytical Determination

Enzyme-based biosensors offer a highly specific and sensitive approach for the analytical determination of Bismethomyl thioether. These devices are typically based on the principle of enzyme inhibition, where the presence of the pesticide interferes with the enzyme's catalytic activity. As a carbamate insecticide, Bismethomyl thioether is a known inhibitor of acetylcholinesterase (AChE). nih.govsigmaaldrich.com However, biosensors utilizing other enzymes, such as peroxidases, have also been successfully developed. nih.govscirp.org

One notable example is a biosensor developed using peroxidase extracted from alfalfa sprouts. nih.govresearchgate.net The operational principle involves the enzyme-catalyzed oxidation of a substrate (e.g., hydroquinone) in the presence of hydrogen peroxide. This reaction produces an electrochemically active product (p-benzoquinone) that can be measured at an electrode. scirp.org Bismethomyl thioether inhibits the peroxidase, leading to a decrease in the measured current that is proportional to its concentration. nih.govresearchgate.net This inhibition-based method allows for precise quantification of the compound.

Table 2: Performance of a Peroxidase-Based Biosensor for Bismethomyl Thioether (as Thiodicarb)

| Parameter | Value/Description | Reference |

|---|---|---|

| Enzyme Source | Alfalfa Sprout (Medicago sativa) Peroxidase | nih.govresearchgate.net |

| Detection Principle | Inhibition of Peroxidase Activity | scirp.org |

| Transduction Method | Square-Wave Voltammetry | nih.gov |

| Linear Range | 2.27 x 10⁻⁶ to 4.40 x 10⁻⁵ mol L⁻¹ | nih.govresearchgate.net |

| Limit of Detection (LOD) | 5.75 x 10⁻⁷ mol L⁻¹ | nih.govresearchgate.net |

| Biosensor Lifetime | 20 days (approx. 220 determinations) | nih.gov |

Electrode Surface Modification and Nanomaterial Integration

Modifying electrode surfaces is a key strategy to enhance the performance of electrochemical sensors and biosensors for Bismethomyl thioether detection. These modifications can increase the electrode's surface area, improve electron transfer kinetics, and provide a stable matrix for immobilizing biological components like enzymes. mdpi.com

The integration of nanomaterials is particularly effective. For instance, the use of carbon nanotubes in paste electrodes for voltammetric analysis significantly improves the detection limits for Bismethomyl thioether by providing a larger effective surface area and enhancing its adsorptive accumulation. researchgate.netsrce.hr

In the context of biosensors, surface modification is critical for enzyme immobilization. In the peroxidase-based biosensor, the enzyme was anchored to a gold electrode surface modified with a self-assembled monolayer (SAM) of L-cysteine. nih.govresearchgate.net This technique creates an organized, stable, and biocompatible interface that preserves the enzyme's activity. Other research has highlighted the potential of gold nanoparticles (AuNPs) in developing colorimetric and fluorescent sensors for Bismethomyl thioether, where the unique optical properties of AuNPs are modulated by their interaction with the pesticide. nih.govrsc.org

Spectroscopic Approaches for Structural Confirmation and Interaction Studies

Spectroscopic methods are indispensable for confirming the molecular structure of Bismethomyl thioether and for studying its interactions and reactions in various media.

NMR Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation and characterization of Bismethomyl thioether and its metabolic products. epa.govfao.org Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecular framework, allowing for unambiguous identification.

NMR has been employed in stability studies to monitor the integrity of the compound over time. Quantitative NMR (qNMR) analysis of a Bismethomyl thioether standard solution in acetonitrile demonstrated its stability, with no degradation observed over nearly a year of storage. eurl-pesticides.eu This technique is valuable for verifying the purity and concentration of analytical standards. eurl-pesticides.eu Furthermore, NMR has been used in metabolic studies to characterize the degradation products of Bismethomyl thioether, such as its primary metabolite, methomyl. epa.govinchem.org It has also been applied in attempts to study host-guest chemistry, for instance, in investigations of its potential to form inclusion complexes with cyclodextrins. acs.org

UV-Vis and IR Spectroscopy in Reaction Monitoring and Complexation

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are routinely used for the quantification and identification of Bismethomyl thioether.

UV-Vis spectroscopy is widely applied for quantitative analysis in various matrices. Bismethomyl thioether exhibits a characteristic maximum absorption (λmax) in the UV region, which has been reported at approximately 232-234 nm. fao.orgwiley.com In another study monitoring its adsorption from wastewater, the λmax was measured at 236 nm. iwaponline.com This property allows for its concentration to be monitored during reaction and degradation studies using the Beer-Lambert law. iwaponline.com

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, serving as a molecular fingerprint. It is officially used as an identity test for Bismethomyl thioether technical material, confirming the presence of characteristic bonds such as C=O, C-N, and C-S. epa.govfao.orgfao.org

Table 3: Spectroscopic Data for Bismethomyl Thioether (as Thiodicarb)

| Spectroscopic Technique | Finding | Application | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax ≈ 232-236 nm | Quantification, Reaction Monitoring | fao.orgwiley.comiwaponline.com |

| UV-Vis Spectroscopy | ε ≈ 18,000 L·mol⁻¹·cm⁻¹ at λmax | Molar Absorptivity Measurement | wiley.com |

| IR Spectroscopy | Characteristic absorption bands for functional groups | Identity Confirmation | epa.govfao.orgfao.org |

| NMR Spectroscopy | Used for structural characterization and stability analysis | Mechanistic Studies, Metabolite Identification, Purity Assessment | epa.govfao.orgeurl-pesticides.eu |

Theoretical and Computational Chemistry of Bismethomyl Thioether

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For bismethomyl thioether, these methods can elucidate its electronic structure and reactivity, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of chemical systems. scispace.comrsc.orgscirp.org It offers a balance between computational cost and accuracy, making it suitable for a wide range of molecules. scispace.comduke.edu DFT calculations are based on the electron density distribution rather than the complex many-electron wavefunction, which simplifies the calculations while, in principle, being exact. scispace.com

The application of DFT can shed light on important concepts such as electronegativity, hardness, and the chemical reactivity index of a molecule. scispace.com The choice of functional, such as B3LYP, and basis sets, like 6-311++G(d,p), is crucial for obtaining reliable results for molecular properties. nih.govmdpi.com For thioether-containing compounds, DFT has been used to study their reactivity, for instance, in reactions with radicals, providing a mechanistic understanding at the molecular level. mdpi.com The reactivity of bicyclic sesquiterpenes, for example, has been successfully studied using DFT to explain chemo- and regioselectivity in agreement with experimental results. ijcce.ac.ir

Computational methods, particularly DFT, are employed to calculate key molecular properties that govern the reactivity and intermolecular interactions of bismethomyl thioether. mdpi.com These properties include dipole moments and polarizability. The dipole moment is a measure of the separation of positive and negative charges in a molecule and is crucial for understanding interactions with polar molecules and external electric fields. semanticscholar.orgnih.gov The polarizability describes the ability of the electron cloud of a molecule to be distorted by an external electric field. nih.govsqu.edu.om

Studies on various organic molecules have shown that these properties can be reliably calculated using computational methods. For instance, the dipole moments and polarizability of molecules like 2-methylimidazole (B133640) have been shown to increase in more polar solvents. squ.edu.om The accuracy of these calculations is dependent on the level of theory and the basis set used. repositorioinstitucional.mx For example, comparisons between Hartree-Fock, DFT, and MP2 methods have shown that DFT often provides a good compromise between accuracy and computational expense for predicting these properties. nih.gov

Table 1: Calculated Molecular Properties of a Model Thioether Compound

| Property | Calculated Value | Method |

| Dipole Moment | 3.6 D (gas phase) | B3LYP/6-31G(d,p) |

| Polarizability (α_tot) | 60.81 a.u. (gas phase) | B3LYP/6-31G(d,p) |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and interaction mechanisms over time. cresset-group.com

Conformational analysis is critical for understanding the three-dimensional structure of flexible molecules like bismethomyl thioether and its potential degradation products. chemrxiv.org Different computational methods, including molecular mechanics (MMFF) and DFT, can be used to perform conformational analysis. mdpi.com MD simulations are particularly powerful for this purpose as they can explore the potential energy surface of a molecule and identify low-energy conformations. cresset-group.commdpi.com

For thioether-containing macrocycles, studies have shown that different computational methods may yield varying results for the lowest-energy conformations, highlighting the complexity of these systems. mdpi.com The solvent environment can also significantly influence the conformational preferences of a molecule. chemrxiv.org Understanding the accessible conformations is crucial as it directly impacts the molecule's ability to interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. nih.gov This method is instrumental in understanding the interaction mechanisms between small molecules like bismethomyl thioether and their biological targets, a key aspect of structure-based drug design. nih.govnih.gov